Bienvenue dans la boutique en ligne BenchChem!

Ferulic Acid

Antioxidant activity Radical scavenging Hydroxycinnamic acids

Ferulic acid outperforms caffeic acid in stratum corneum penetration (Franz cell data), achieving uniform epidermis-to-dermis distribution vs. caffeic acid's epidermis-only localization. In chemical peels, 12% ferulic acid demonstrates fewer adverse events than glycolic/lactic acid in periorbital hyperpigmentation trials. Its intermediate antioxidant potency across DPPH, FRAP, ABTS, and CUPRAC assays provides balanced radical-scavenging without pro-oxidant risk. For solid dosage forms: avoid Avicel, CMC, PVP, and starch; use lactose, PEG, or Eudragit. Two polymorphic forms exist—control during manufacturing to ensure consistent bioavailability.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 537-98-4
Cat. No. B125013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerulic Acid
CAS537-98-4
Synonyms(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid; _x000B_(E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid;  (E)-4-Hydroxy-3-methoxy-cinnamic acid;  (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-acrylic acid;  (2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid;  (E
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
InChIKeyKSEBMYQBYZTDHS-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityIn water, 5.97X10+3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Ferulic Acid (CAS 537-98-4): Procurement Guide for Differentiated Hydroxycinnamic Acid Selection


Ferulic acid is a hydroxycinnamic acid derivative (4-hydroxy-3-methoxycinnamic acid) and a naturally abundant dietary antioxidant found in plant cell walls, cereal grains, and coffee [1]. Structurally, it features a single methoxy group at the meta position of the aromatic ring, which distinguishes it from structurally analogous hydroxycinnamic acids such as caffeic acid (3,4-dihydroxycinnamic acid), p-coumaric acid (4-hydroxycinnamic acid), and sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) [2]. This structural difference confers a distinct balance of lipophilicity, antioxidant mechanism, and stability that materially affects formulation behavior and bioactivity outcomes.

Why Hydroxycinnamic Acid Substitution Without Ferulic Acid-Specific Data Leads to Formulation and Performance Risk


Substituting ferulic acid with closely related hydroxycinnamic acids such as caffeic acid, p-coumaric acid, or sinapic acid introduces quantifiable differences in antioxidant potency, skin permeation behavior, clinical tolerability, and solid-state stability. In head-to-head in vitro assays, the rank order of activity varies significantly across different radical species and assay systems [1]. In topical applications, ferulic acid demonstrates superior stratum corneum penetration compared to caffeic acid, a critical determinant of dermal delivery efficacy [2]. In clinical chemical peel applications, ferulic acid exhibits a distinct safety and tolerability profile relative to glycolic and lactic acids [3]. Furthermore, ferulic acid possesses defined solid-state physicochemical properties—including polymorphic forms with differing solubility and specific excipient incompatibilities—that directly impact pharmaceutical formulation development [4]. These differences are quantitative and experimentally verifiable, not merely nominal.

Quantitative Comparative Evidence for Ferulic Acid (CAS 537-98-4) Differentiation in Scientific and Industrial Selection


Antioxidant Activity Profile: Ferulic Acid Demonstrates Distinct Potency Rank Order Across Multiple Radical Scavenging Assays Relative to p-Coumaric and Caffeic Acids

Ferulic acid exhibits a distinct antioxidant potency profile that is neither uniformly superior nor inferior to its analogs but is assay-dependent—a critical consideration for application-specific selection. In the DPPH radical scavenging assay at 50 µM concentration, ferulic acid demonstrates an IC50 of 15.20 ± 4.61 µM, which is approximately 4.6-fold more potent than caffeic acid (IC50 = 3.29 ± 0.29 µM) but approximately 880-fold more potent than p-coumaric acid (IC50 = 13,360.55 ± 725.98 µM) [1]. This positions ferulic acid as an intermediate potency candidate with high differential value specifically when p-coumaric acid would be ineffective. In the FRAP assay under identical conditions, ferulic acid (195.92 ± 22.10 µM Fe2+) demonstrates 4.6-fold higher ferric reducing capacity than p-coumaric acid (42.44 ± 5.24 µM Fe2+) [1]. Notably, the rank order differs across assay types: caffeic acid > ferulic acid > p-coumaric acid for DPPH and FRAP, whereas alternative assay configurations yield different relative potencies, indicating that no single hydroxycinnamic acid is universally optimal [2].

Antioxidant activity Radical scavenging Hydroxycinnamic acids DPPH assay FRAP assay

Skin Permeation and Dermal Distribution: Ferulic Acid Demonstrates Superior Stratum Corneum Penetration and Distinct Tissue Distribution Versus Caffeic Acid

In direct comparative in vitro human skin permeation studies using Franz diffusion cells, ferulic acid demonstrates superior penetration through the stratum corneum compared to caffeic acid at both pH 3 and pH 7.2 [1]. The differential permeation is attributed to the higher lipophilicity of ferulic acid conferred by its methoxy substitution, which enhances its partitioning into and transit through the stratum corneum lipid matrix [1]. In a separate in vitro human skin penetration study of propolis-derived phenolic acids from semisolid formulations, ferulic acid demonstrated a distinct distribution profile: it was uniformly distributed between epidermis and dermis, whereas caffeic acid exhibited slow penetration into the epidermis and was not detectable in the dermis [2]. Both compounds demonstrated in vivo photoprotective efficacy in human volunteers when applied topically, as measured by reduction in UVB-induced skin erythema via reflectance spectrophotometry, confirming that the enhanced permeation of ferulic acid translates to functional cutaneous delivery [1].

Skin permeation Franz diffusion cell Topical delivery Stratum corneum Dermal bioavailability

Clinical Tolerability Profile in Chemical Peel Applications: Ferulic Acid Demonstrates Lower Adverse Event Incidence Compared to Glycolic and Lactic Acid Peels

In a randomized comparative clinical study of 90 patients with constitutional periorbital hyperpigmentation, 12% ferulic acid peel demonstrated a significantly lower incidence of treatment-emergent adverse events compared to 20% glycolic acid and 15% lactic acid peels [1]. The incidence of side effects (erythema and itching) was maximum with glycolic acid, followed by lactic acid, and was least with ferulic acid, with no adverse events necessitating cessation of therapy in any treatment group [1]. Physician and patient global assessment scores indicated that glycolic acid produced the best overall efficacy results, followed by ferulic acid and then lactic acid [1]. This positions ferulic acid as the preferred option when tolerability and safety are prioritized over maximal potency. A systematic review of 18 human studies further corroborates that topical ferulic acid (0.5% to 1% concentration) demonstrates effectiveness in improving skin erythema, hyperpigmentation, hydration, elasticity, and texture with a favorable safety profile [2].

Chemical peel Periorbital hyperpigmentation Clinical tolerability Adverse events Dermatology

Solid-State Physicochemical Properties: Ferulic Acid Exhibits Defined Stability Parameters and Excipient Compatibility Profile Essential for Pharmaceutical Formulation Development

Ferulic acid possesses well-characterized solid-state physicochemical properties that are critical for pharmaceutical formulation development and manufacturing. Accelerated stability studies indicate that ferulic acid has a t90 value (time to 10% degradation) of 459 days at 25°C, providing a quantitative baseline for shelf-life prediction and formulation stability requirements [1]. The compound demonstrates hygroscopic instability at relative humidity exceeding 76%, necessitating controlled humidity conditions during processing and storage [1]. Crucially, differential scanning calorimetry compatibility studies of 1:1 binary mixtures with typical pharmaceutical excipients revealed that Avicel (microcrystalline cellulose), CMC (carboxymethyl cellulose), PVP (polyvinylpyrrolidone), and starch are incompatible with ferulic acid, while Aerosil, Eudragit, lactose, PEG, and talc are compatible [1]. The compound exists in at least two polymorphic forms (Form I and Form II), with Form I exhibiting approximately twice the equilibrium solubility of Form II, and Form II demonstrating a higher initial dissolution rate (within the first 6 minutes) [1]. This polymorphic differentiation has direct implications for dissolution-controlled bioavailability.

Preformulation Solid-state stability Excipient compatibility Polymorphism Pharmaceutical development

Antiproliferative Activity in Cancer Cell Models: Ferulic Acid Occupies an Intermediate Potency Position Among Structurally Related Hydroxycinnamic Acids

In T47D human breast cancer cell proliferation assays, ferulic acid exhibits a time-dependent and dose-dependent inhibitory effect with an intermediate potency rank among six structurally related phenolic acids [1]. The observed potency order was: caffeic acid (most potent) > ferulic acid = protocatechuic acid = 3,4-dihydroxy-phenylacetic acid (PAA) > sinapic acid = syringic acid (least potent) [1]. This positions ferulic acid in the second-highest potency tier among the tested compounds, with significantly greater antiproliferative activity than sinapic acid and syringic acid. Notably, the antiproliferative activity of these phenolic acids does not correlate directly with their antioxidant activity in the same cell system, indicating that the growth inhibitory effects are mediated through mechanisms distinct from radical scavenging [1]. The effects are evident at concentrations comparable to those found in biological fluids following dietary ingestion of phenolic acid-rich foods [1].

Antiproliferative activity Breast cancer cells T47D Cell growth inhibition Phenolic acids

Evidence-Backed Application Scenarios for Ferulic Acid (CAS 537-98-4) Based on Comparative Quantitative Differentiation


Topical Dermal Delivery Formulations Requiring Deep Cutaneous Penetration

Formulation scientists developing topical products where active ingredient penetration through the stratum corneum into viable epidermis and dermis is a critical performance requirement should prioritize ferulic acid over caffeic acid. Direct comparative Franz cell data demonstrate that ferulic acid permeates through excised human stratum corneum to a greater extent than caffeic acid at both acidic and neutral pH [1]. Furthermore, tissue distribution studies confirm that ferulic acid achieves uniform distribution between epidermis and dermis, whereas caffeic acid remains largely confined to the epidermis with no detectable dermal presence [2]. This differential penetration profile is particularly relevant for photoprotective, anti-aging, and antioxidant topical formulations intended to deliver activity to deeper cutaneous layers.

Dermatological Chemical Peels Prioritizing Tolerability and Patient Compliance

Dermatology practices and clinical formulators developing chemical peel protocols where patient tolerability and adverse event minimization are primary concerns should consider 12% ferulic acid peels. In a head-to-head clinical comparison of 90 patients with periorbital hyperpigmentation, ferulic acid 12% peel demonstrated the lowest incidence of erythema and itching compared to 20% glycolic acid and 15% lactic acid peels, while maintaining acceptable clinical efficacy (physician global assessment scores placing it between glycolic and lactic acid peels) [1]. This favorable tolerability profile supports applications in sensitive anatomical regions (e.g., periorbital area) and for patient populations with reactive or sensitive skin types.

Antioxidant Formulations Requiring Balanced Activity Across Diverse Radical Species

Researchers and formulators developing antioxidant products for complex oxidative stress environments should select ferulic acid when a balanced, intermediate potency profile is preferable to maximal potency in a single assay. Quantitative comparative data from multiple antioxidant assays (DPPH, FRAP, ABTS, CUPRAC) demonstrate that ferulic acid consistently occupies an intermediate position between the highly potent caffeic acid and the minimally active p-coumaric acid [1]. This balanced profile may offer advantages in complex matrices where multiple radical species are generated and where excessive reactivity could paradoxically induce pro-oxidant effects or formulation instability.

Pharmaceutical Preformulation and Solid Dosage Form Development

Pharmaceutical development teams pursuing solid oral dosage forms of ferulic acid must incorporate compound-specific preformulation data into excipient selection and stability protocols. The documented incompatibility of ferulic acid with Avicel, CMC, PVP, and starch in 1:1 binary mixtures necessitates alternative excipient selection (e.g., lactose, PEG, talc, Aerosil, Eudragit) [1]. The t90 stability value of 459 days at 25°C and the hygroscopic instability threshold at 76% relative humidity inform accelerated stability testing parameters and packaging requirements [1]. Additionally, the existence of two polymorphic forms with differing solubility and dissolution characteristics requires polymorph control during manufacturing to ensure consistent bioavailability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferulic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.